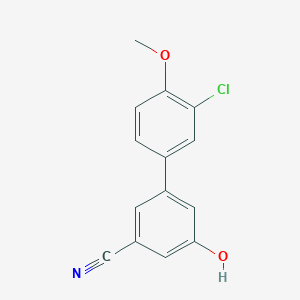

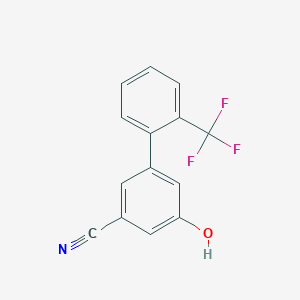

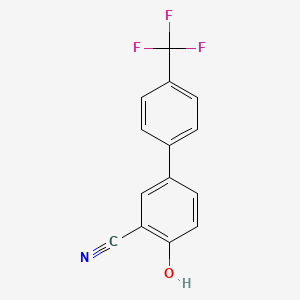

2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% (2C5TFP) is a synthetic compound that is used in various scientific research applications. It is a colorless to pale yellow liquid with a boiling point of 176°C and a melting point of -20°C. It is a water-soluble compound and can be stored at room temperature. 2C5TFP has a variety of applications in scientific research, including organic synthesis, analytical chemistry, and biochemistry.

Scientific Research Applications

2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as it can be used to prepare a variety of compounds including aldehydes, ketones, amines, and nitriles. It is also used in analytical chemistry for the detection of trace amounts of various compounds in a sample. In biochemistry, it is used as a substrate in enzyme assays to measure enzyme activity.

Mechanism of Action

2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% is a substrate for a variety of enzymes, including cytochrome P450, cytochrome c oxidase, and monoamine oxidase. It is also a substrate for the enzyme nitroreductase, which catalyzes the reduction of nitroaromatic compounds. When 2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% is used as a substrate for these enzymes, the enzyme catalyzes the reaction, producing the desired product.

Biochemical and Physiological Effects

2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% has a number of biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450, leading to decreased levels of certain drugs in the body. It has also been found to inhibit monoamine oxidase, leading to increased levels of certain neurotransmitters. In addition, it has been found to inhibit nitroreductase, leading to decreased levels of nitroaromatic compounds in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also easy to use and can be stored at room temperature. The main limitation of using 2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% in laboratory experiments is that it is a relatively unstable compound and can decompose if not handled properly.

Future Directions

There are a number of potential future directions for research involving 2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95%. These include the development of new synthesis methods for 2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% and its derivatives, the exploration of its potential uses in drug discovery and development, and the investigation of its potential therapeutic effects. Additionally, further research into the biochemical and physiological effects of 2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% could lead to new insights into the mechanisms of action of various enzymes. Finally, further research into the environmental fate and toxicity of 2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% could lead to new methods of disposal and safer use of the compound.

Synthesis Methods

2-Cyano-5-(2-trifluoromethylphenyl)phenol, 95% is synthesized via a two-step process. The first step involves the reaction of 2-amino-5-(2-trifluoromethylphenyl)phenol with potassium cyanide in the presence of acetic acid. This reaction produces 2-cyano-5-(2-trifluoromethylphenyl)phenol and potassium acetate. The second step involves the reaction of the 2-cyano-5-(2-trifluoromethylphenyl)phenol with acetic anhydride in the presence of sodium hydroxide. This reaction produces 2-cyano-5-(2-trifluoromethylphenyl)phenol, 95%.

properties

IUPAC Name |

2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-10(8-18)13(19)7-9/h1-7,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPGKRTVTOZVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684891 |

Source

|

| Record name | 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-5-(2-trifluoromethylphenyl)phenol | |

CAS RN |

1261602-98-5 |

Source

|

| Record name | 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6376729.png)